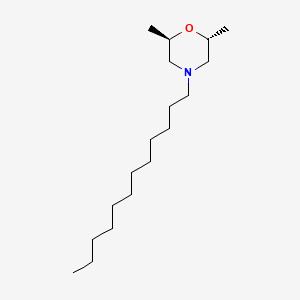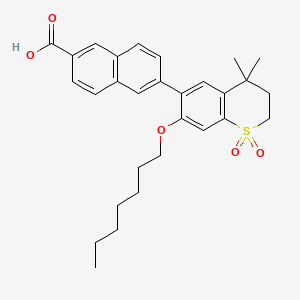
4-(1H-benzimidazol-2-yl)quinoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel benzimidazo[1,2-a]quinolines, including those substituted with various functional groups such as piperidine, pyrrolidine, and piperazine, can be efficiently accomplished using microwave-assisted uncatalyzed amination protocols. This method enhances the reaction rates and yields, demonstrating the effectiveness of microwave heating in the synthesis of complex heterocyclic compounds (Perin et al., 2011).
Molecular Structure Analysis
The molecular and crystal structures of benzimidazo[1,2-a]quinolines have been elucidated through X-ray diffractometry, revealing that these molecules are essentially planar. The molecular assembly is often characterized by weak intermolecular hydrogen bonds of the C–H⋅⋅⋅N type and π–π aromatic interactions, which are crucial for their chemical reactivity and interaction with biological molecules (Hranjec et al., 2009).
Chemical Reactions and Properties
Benzimidazo[1,2-a]quinolines undergo various chemical reactions, including rearrangements and substitutions, leading to a diverse array of derivatives. These reactions are facilitated by the compound's reactive sites and the presence of catalysts or specific reaction conditions. The synthesis and characterization of these derivatives have significant implications for exploring their chemical properties and potential applications (Mamedov et al., 2018).
Physical Properties Analysis
The physical properties of benzimidazo[1,2-a]quinolines, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and the nature of the substituents. These properties are critical for determining the compound's suitability for specific applications, including its use as fluorescent probes for DNA detection, as demonstrated by their enhanced fluorescence emission intensity in the presence of ct-DNA (Perin et al., 2011).
Chemical Properties Analysis
The chemical properties of 4-(1H-Benzimidazol-2-yl)quinoline derivatives, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and photophysical characteristics, are pivotal for their chemical and biological applications. The presence of the benzimidazole and quinoline moieties contributes to the compound's ability to act as a ligand in metal complexes and as a chemosensor for various ions, illustrating the versatility of these compounds in chemical sensing and molecular recognition applications (Hranjec et al., 2012).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Benzimidazole Derivatives
- Summary : Benzimidazole derivatives are synthesized for various purposes. In one study, 2- (4- ( (1 H -benzo [d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was prepared in two steps .
- Methods : The first step involved reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature .
- Results : The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
2. Biological Activity of Benzimidazole Derivatives
- Summary : Benzimidazole derivatives have been found to exhibit a wide range of biological activities. They have been used as therapeutic agents in the treatment of peptic ulcer and congestive heart failure . They also show excellent antibacterial effect in gram-negative bacteria , and good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .
- Methods : The methods of application or experimental procedures vary depending on the specific biological activity being studied. Typically, these involve in vitro and in vivo testing of the benzimidazole derivatives against specific targets .
- Results : The results or outcomes obtained also vary depending on the specific biological activity. For example, certain benzimidazole derivatives have shown excellent antibacterial effect in gram-negative bacteria with the inhibition zone of around 15.3 mm and 19.5 mm .
3. Synthesis of Biheterocyclic Motifs
- Summary : Benzimidazole derivatives are used in the synthesis of various biheterocyclic motifs .
- Methods : The synthesis involves rearrangements of quinoxalinones when exposed to nucleophilic rearrangements .
- Results : The scope of the rearrangements is illustrated by numerous examples of their application .
4. Antimicrobial Activity
- Summary : Certain benzimidazole derivatives have shown excellent antimicrobial activity .
- Methods : The methods involve in vitro testing of the benzimidazole derivatives against specific targets .
- Results : The compound (26) was found to exhibit the most potent in vitro antimicrobial activity with MIC of 15, 17, 19, 9, 11 and 15 μg/mL against E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans and A. niger, respectively .
5. Green Synthesis
- Summary : Benzimidazole derivatives are used in green synthesis .
- Methods : The methods involve the use of biomass derivatives, reduction of toxic solvents, reductions in waste production, and eco-friendly organic synthetic methods .
- Results : The results involve the production of various compounds through green synthesis .
6. Antiparasitic and Antioxidant Activity
- Summary : A series of new benzimidazolyl-2-hydrazones, bearing hydroxyl- and methoxy-groups, were synthesized. These compounds showed combined antiparasitic and antioxidant activity .
- Methods : The anthelmintic activity on encapsulated T. spiralis was studied in vitro. The antioxidant activity of the target compounds was elucidated in vitro against stable free radicals DPPH and ABTS as well as iron induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose .
- Results : All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin. Two of the compounds killed the total parasitic larvae (100% effectiveness) after 24 hours incubation period at 37 C in both concentrations (50 and 100 mg ml 1). The two 2,3- and 3,4-dihydroxy hydrazones were the most effective radical scavengers in all studied systems .
7. Synthesis of 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide
- Summary : Benzimidazole derivatives are used in the synthesis of 2- ( {4- [ (1 H -benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .
- Methods : The first step involved reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4- [ (1 H -benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature .
- Results : The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .
Zukünftige Richtungen
Benzimidazole and quinoline moieties are fundamental components of many heterocyclic scaffolds, which play important roles in producing a wide range of biological activities . Therefore, the design and synthesis of quinoline-benzimidazole hybrids and their potential pharmacological activities are promising areas for future research .
Eigenschaften
IUPAC Name |
4-(1H-benzimidazol-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWLWMHHMQYNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352319 | |
| Record name | 4-(1H-benzimidazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-benzimidazol-2-yl)quinoline | |
CAS RN |
31704-11-7 | |
| Record name | 4-(1H-benzimidazol-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



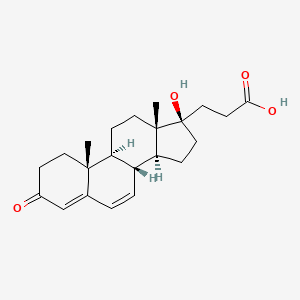
![2-Amino-7-cyclohexyl-6,8-dioxo-4,5,5a,8a-tetrahydrothieno[2,3-e]isoindole-3-carboxylic acid ethyl ester](/img/structure/B1216920.png)
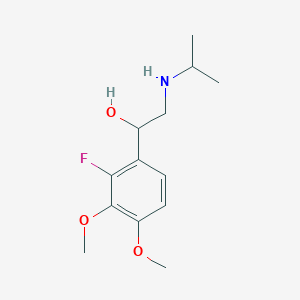
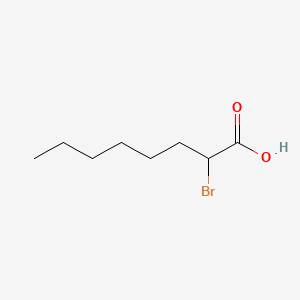
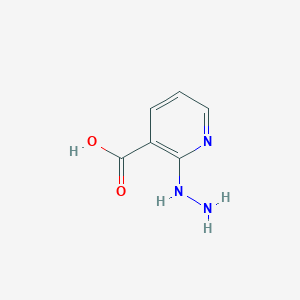
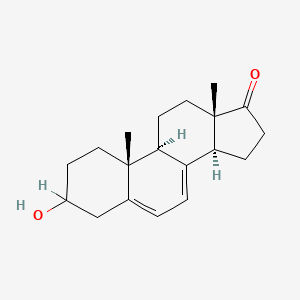
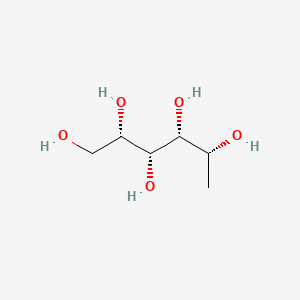
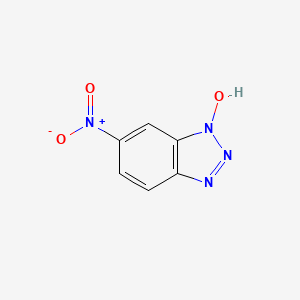
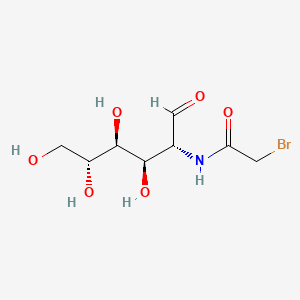
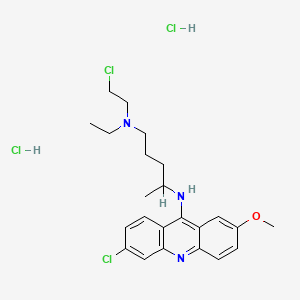
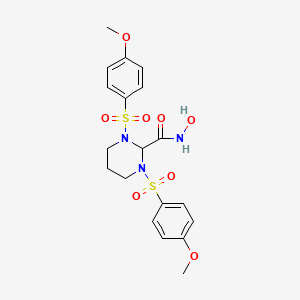
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-(4,4,4-trifluoro-2-methyl-3-oxobutan-2-yl)-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1216939.png)
